Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is a complex organic compound with a unique structure It belongs to the oxazolium family, characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate typically involves multiple steps. The process begins with the preparation of the oxazolium ring, followed by the introduction of the ethyl and heptadecyl groups. The final step involves the addition of the ethyl sulfate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate include:
- Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-
- Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, methyl sulfate
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the ethyl sulfate group.
Properties
CAS No. |
66019-23-6 |
---|---|
Molecular Formula |
C60H117NO9S |
Molecular Weight |
1028.6 g/mol |
IUPAC Name |
diheptadecyl 3-ethyl-2-heptadecyl-5H-1,3-oxazol-3-ium-4,4-dicarboxylate;ethyl sulfate |
InChI |
InChI=1S/C58H112NO5.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55-59(8-4)58(54-64-55,56(60)62-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)57(61)63-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h5-54H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
YSXHWMNLKYZSIF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C(CO1)(C(=O)OCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCC)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.